Ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride
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Overview
Description
Ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride is a synthetic compound with a complex structure. It is characterized by the presence of a fluorine atom, a cyclopentane ring, and a pyrrole ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride involves multiple steps. The starting materials typically include cyclopentane derivatives and fluorinated reagents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated cyclopentane derivatives, while reduction may produce hydrogenated pyrrole derivatives .
Scientific Research Applications
Ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and the pyrrole ring play crucial roles in its activity, influencing its binding affinity and reactivity. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated cyclopentane derivatives and pyrrole-containing molecules. Examples include:
- Ethyl 6a-fluorohexahydrocyclopenta[c]pyrrole-3a-carboxylate
- 3-Fluoropyrrolidine hydrochloride
- N-alkylpyrroles .
Uniqueness
Ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride is unique due to its specific combination of a fluorine atom, a cyclopentane ring, and a pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H17ClFNO2 |
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Molecular Weight |
237.70 g/mol |
IUPAC Name |
ethyl 3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H16FNO2.ClH/c1-2-14-8(13)9-4-3-5-10(9,11)7-12-6-9;/h12H,2-7H2,1H3;1H |
InChI Key |
PFSDYPCJZWKLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCC1(CNC2)F.Cl |
Origin of Product |
United States |
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